2-Methyl-5-[(methylamino)methyl]pyridine
Overview
Description
2-Methyl-5-[(methylamino)methyl]pyridine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Mode of Action
It’s known that the compound can form copper (II) complexes containing various anions , which suggests that it might interact with its targets through coordination chemistry. More studies are required to elucidate the exact mechanism of interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-5-[(methylamino)methyl]pyridine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. More research is needed to understand how these factors influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(methylamino)methyl]pyridine typically involves the reaction of 2-methyl-5-formylpyridine with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-5-formylpyridine and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at room temperature.
Procedure: The starting materials are mixed in the solvent and stirred for several hours. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(methylamino)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-5-[(methylamino)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Similar in structure but with an amino group instead of a methylamino group.
2-Methyl-3-hydroxymethylpyridine: Contains a hydroxymethyl group instead of a methylamino group.
2-Methyl-4-aminopyridine: Has an amino group at the 4-position instead of the 5-position.
Uniqueness
2-Methyl-5-[(methylamino)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-1-(6-methylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELADZXJDHPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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